molecular formula C12H12F2N2O4 B8166827 4-(3,3-Difluoropyrrolidin-1-yl)-2-methyl-5-nitrobenzoic acid

4-(3,3-Difluoropyrrolidin-1-yl)-2-methyl-5-nitrobenzoic acid

Cat. No.: B8166827
M. Wt: 286.23 g/mol
InChI Key: KIZVGRHCGGZGFJ-UHFFFAOYSA-N
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Description

4-(3,3-Difluoropyrrolidin-1-yl)-2-methyl-5-nitrobenzoic acid is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a difluoropyrrolidine moiety attached to a methyl-nitrobenzoic acid core. Its unique structure imparts specific chemical and biological properties, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-2-methyl-5-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Difluoropyrrolidine Moiety: This step involves the reaction of a suitable pyrrolidine derivative with a fluorinating agent to introduce the difluoro groups.

    Attachment to the Benzoic Acid Core: The difluoropyrrolidine moiety is then coupled with a methyl-nitrobenzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluoropyrrolidin-1-yl)-2-methyl-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The difluoropyrrolidine moiety can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction of Nitro Group: Formation of 4-(3,3-Difluoropyrrolidin-1-yl)-2-methyl-5-aminobenzoic acid.

    Reduction of Carboxylic Acid: Formation of 4-(3,3-Difluoropyrrolidin-1-yl)-2-methyl-5-nitrobenzyl alcohol.

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,3-Difluoropyrrolidin-1-yl)-2-methyl-5-nitrobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-2-methyl-5-nitrobenzoic acid involves its interaction with specific molecular targets. The difluoropyrrolidine moiety can interact with enzymes or receptors, leading to inhibition or activation of their functions. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(3,3-Difluoropyrrolidin-1-yl)-2-methoxyphenylamine: Similar structure but with a methoxy group instead of a nitro group.

    (2S,3S)-3-Amino-4-(3,3-Difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(trans-4-[1,2,4]triazolo[1,5-a]pyridin-6-ylcyclohexyl)butanamide: Contains a difluoropyrrolidine moiety but with different substituents and a more complex structure.

Uniqueness

4-(3,3-Difluoropyrrolidin-1-yl)-2-methyl-5-nitrobenzoic acid is unique due to the presence of both a difluoropyrrolidine moiety and a nitrobenzoic acid core This combination imparts specific chemical and biological properties that are not observed in similar compounds

Properties

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)-2-methyl-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O4/c1-7-4-9(15-3-2-12(13,14)6-15)10(16(19)20)5-8(7)11(17)18/h4-5H,2-3,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZVGRHCGGZGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N2CCC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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